molecular formula C23H26N4O5S B2590859 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1235282-41-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2590859
CAS No.: 1235282-41-3
M. Wt: 470.54
InChI Key: YPHHHLWIMMUVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide is a synthetic amide derivative with a complex heterocyclic architecture. Its structure integrates a benzodioxole moiety, a methylsulfanyl-substituted pyridine ring, and a piperidine scaffold linked via ethanediamide bridges.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-33-22-17(3-2-8-24-22)23(30)27-9-6-15(7-10-27)12-25-20(28)21(29)26-13-16-4-5-18-19(11-16)32-14-31-18/h2-5,8,11,15H,6-7,9-10,12-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHHHLWIMMUVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The benzodioxole and pyridine intermediates are then coupled with a piperidine derivative through a series of amide bond formations and reductive aminations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridine ring, potentially forming alcohol derivatives.

    Substitution: The benzodioxole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution on the benzodioxole ring can be facilitated by reagents like bromine (Br₂), while nucleophilic substitution on the pyridine ring can be achieved using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridine rings can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural complexity invites comparisons with piperidine- and benzodioxole-containing derivatives. Below are key analogs and their distinguishing features:

Piperidine-Based Amide Derivatives

  • 5-Substituted Tetrahydronaphthalen-2yl) Methyl with N-Phenyl-N-(Piperidin-4-yl)Propionamide Structure: Features a tetrahydronaphthalenyl group instead of benzodioxole and lacks the pyridine-3-carbonyl substituent. Synthesis: Prepared via reductive amination using sodium triacetoxylborohydride in dichloroethane, followed by propionyl chloride acylation .
  • N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide Structure: Includes a benzyl-protected piperidine and methoxycarbonyl group, diverging from the pyridine-3-carbonyl and ethanediamide linkages. Key Difference: The methoxycarbonyl group may confer different solubility profiles compared to the methylsulfanyl-pyridine moiety.

Benzodioxole-Containing Analogs

These typically prioritize aromatic substituents (e.g., phenyl or benzyl groups) over heteroaromatic systems like pyridine, which could influence metabolic stability .

Structural and Functional Comparison Table

Feature Target Compound 5-Substituted Tetrahydronaphthalenyl Derivative N-(1-Benzyl)-4-Methoxycarbonyl Derivative
Core Scaffold Piperidine-ethanediamide Piperidine-propionamide Piperidine-propanamide
Aromatic Substituent 2H-1,3-Benzodioxol-5-yl, 2-(methylsulfanyl)pyridine-3-carbonyl Tetrahydronaphthalenyl, phenyl Benzyl, phenyl
Key Functional Groups Ethanediamide, methylsulfanyl, pyridine-carbonyl Propionamide, tetrahydronaphthalene Methoxycarbonyl, benzyl
Synthetic Route Not explicitly described in evidence Reductive amination, propionyl chloride acylation Chloroformate-mediated debenzylation

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or kinetic data exist for the target compound in the provided sources. Comparisons rely on structural extrapolation.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H30N4O8S
  • Molecular Weight : 582.6248 g/mol
  • CAS Number : 688060-26-6
  • Structure : The compound contains a benzodioxole moiety and a piperidine ring, which are significant in its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Potential

Research has suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

3. Neuroprotective Effects

Some studies have indicated that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It is hypothesized to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes within microbial cells or cancer cells.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways associated with inflammation and cell survival.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli.
Study 2Anticancer ActivityShowed dose-dependent apoptosis in human breast cancer cell lines (MCF7).
Study 3NeuroprotectionIndicated reduced neuronal death in models of oxidative stress-induced damage.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, including:

  • Formation of methylsulfanylpyridine intermediates via nucleophilic substitution or coupling reactions.
  • Piperidinyl and benzodioxolyl group integration using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Amide bond formation between ethanediamide and substituted benzyl/piperidinyl groups, requiring anhydrous conditions and coupling agents like EDCI/HOBt . Optimization includes temperature control (e.g., 0–60°C), solvent selection (DMF or THF), and monitoring via TLC/HPLC to minimize side products .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical techniques are employed:

  • NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., benzodioxolyl methyl protons at δ 4.25–4.50 ppm) .
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ matching theoretical m/z).
  • X-ray crystallography (if crystals are obtainable) to resolve bond angles and stereochemistry .

Q. What initial biological screening methods are recommended?

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to test interactions with targets like kinases or proteases .
  • Cell viability assays (MTT or resazurin) in disease-relevant cell lines (e.g., cancer or neuronal models) .
  • Computational docking (AutoDock Vina) to predict binding affinities to receptors (e.g., GPCRs or ion channels) .

Advanced Research Questions

Q. How can reaction yields be improved for the piperidin-4-ylmethyl coupling step?

  • Catalyst optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance cross-coupling efficiency .
  • Solvent polarity adjustment : Replace DMF with DMAc to reduce side reactions.
  • Temperature gradients : Stepwise heating (25°C → 80°C) improves regioselectivity .
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) isolates the target compound (>95% purity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test broader concentration ranges (nM–µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift) to detect unintended interactions .
  • Metabolite analysis (LC-MS) to rule out degradation products influencing activity .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Analog synthesis : Modify substituents (e.g., replace methylsulfanyl with methoxy or halogens) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties (e.g., benzodioxolyl group’s role in binding) .
  • 3D-QSAR modeling (CoMFA/CoMSIA) to correlate structural features with bioactivity .

Methodological Recommendations

  • Synthetic Challenges : Prioritize inert atmosphere (N₂/Ar) for sulfur-containing intermediates to prevent oxidation .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Data Interpretation : Use multivariate analysis (PCA) to distinguish assay noise from true activity trends .

For further guidance, consult peer-reviewed protocols from J. Org. Chem. or computational toolkits like Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.